molecular formula C13H21N B13254949 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline

2,5-dimethyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13254949
M. Wt: 191.31 g/mol
InChI Key: KUEMNRMBJDZOHH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a hindered amine, which means it has bulky substituents around the nitrogen atom, making it less reactive in certain chemical reactions. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 2,5-dimethylaniline with 3-methyl-2-butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituents around the nitrogen atom can influence the compound’s binding affinity and selectivity towards specific targets. This can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific combination of bulky substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of drug candidates and other complex molecules .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,5-dimethyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-9(2)12(5)14-13-8-10(3)6-7-11(13)4/h6-9,12,14H,1-5H3

InChI Key

KUEMNRMBJDZOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C)C(C)C

Origin of Product

United States

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